molecular formula C23H24ClN5O2S B2693272 1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea CAS No. 921468-21-5

1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea

Cat. No.: B2693272
CAS No.: 921468-21-5
M. Wt: 469.99
InChI Key: CNTSBZDLVMMPCC-UHFFFAOYSA-N
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Description

1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a piperazine moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea typically involves multiple steps:

  • Formation of the Thiazole Ring:

    • Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.
    • Reaction conditions: Reflux in ethanol or another suitable solvent, often in the presence of a base like potassium carbonate.
  • Attachment of the Piperazine Moiety:

    • The thiazole intermediate is then reacted with 4-benzylpiperazine.
    • Reaction conditions: Typically carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the nucleophilic substitution.
  • Formation of the Urea Linkage:

    • The final step involves the reaction of the intermediate with 3-chlorophenyl isocyanate to form the urea linkage.
    • Reaction conditions: This step is usually performed at room temperature in a solvent like tetrahydrofuran (THF).

Industrial Production Methods: While the laboratory synthesis provides a detailed pathway, industrial production would focus on optimizing yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions, potentially leading to ring cleavage.

    Reduction: The carbonyl group in the oxoethyl side chain can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles like amines (e.g., methylamine) or thiols (e.g., thiophenol) in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Products may include carboxylic acids or ketones depending on the extent of oxidation.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent, anti-inflammatory compound, or central nervous system (CNS) active drug.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes or receptors.

    Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea depends on its specific application:

    Molecular Targets: It may interact with specific enzymes, receptors, or proteins, inhibiting or modulating their activity.

    Pathways Involved: The compound could affect signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

    1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-fluorophenyl)urea: Similar structure but with a fluorine atom instead of chlorine, which may alter its biological activity.

    1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-methylphenyl)urea: Contains a methyl group instead of chlorine, potentially affecting its pharmacokinetics and dynamics.

Uniqueness:

  • The presence of the 3-chlorophenyl group may confer unique binding properties and biological activity compared to its analogs.
  • The combination of the thiazole ring and piperazine moiety provides a distinctive scaffold for drug development.

This detailed overview provides a comprehensive understanding of 1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea, a synthetic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising thiazole, piperazine, and urea functional groups. Its molecular formula is C23H24ClN5O2SC_{23}H_{24}ClN_{5}O_{2}S, with a molecular weight of 470.0 g/mol .

PropertyValue
Molecular FormulaC23H24ClN5O2SC_{23}H_{24}ClN_{5}O_{2}S
Molecular Weight470.0 g/mol
CAS Number897620-73-4

The biological activity of this compound is primarily attributed to its interaction with chemokine receptors, which are pivotal in mediating immune responses and inflammation. The thiazole ring may interact with various biological macromolecules, while the piperazine moiety enhances binding affinity to specific targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Activity
Studies have shown that compounds similar to this one can inhibit cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis. For instance, the compound's interaction with chemokine receptors may influence tumor microenvironments, potentially leading to reduced tumor growth and metastasis.

2. Anti-inflammatory Properties
The modulation of chemokine receptors also suggests potential anti-inflammatory effects. By inhibiting the recruitment of inflammatory cells to sites of injury or infection, this compound could be beneficial in treating various inflammatory diseases.

3. Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further development as antibacterial or antifungal agents.

Research Findings

Several case studies and experimental findings highlight the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to control groups, supporting its anticancer efficacy.
  • Mechanistic Studies : Molecular docking studies indicate that the compound binds effectively to chemokine receptors, confirming its proposed mechanism of action .

Properties

IUPAC Name

1-[4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(3-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2S/c24-18-7-4-8-19(13-18)25-22(31)27-23-26-20(16-32-23)14-21(30)29-11-9-28(10-12-29)15-17-5-2-1-3-6-17/h1-8,13,16H,9-12,14-15H2,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTSBZDLVMMPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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